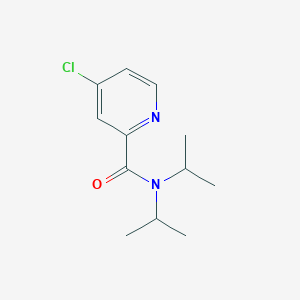

4-氯-N,N-二异丙基吡啶甲酰胺

描述

- "4-Chloro-N,N-diisopropylpicolinamide" is a chemical compound that has been studied for various applications due to its unique chemical structure and properties.

Synthesis Analysis

- The synthesis of derivatives of picolinamide, which includes "4-Chloro-N,N-diisopropylpicolinamide," involves various chemical reactions and processes. For instance, a study by Subalakshmi and Priya (2019) details the synthesis of N-Chloropicolinamide (NCP), a related compound, using trichloroisocyanuric acid (Subalakshmi & Priya, 2019).

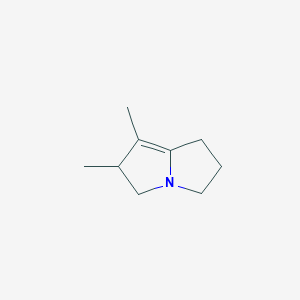

Molecular Structure Analysis

- The molecular structure of chlorpropamide, a compound closely related to "4-Chloro-N,N-diisopropylpicolinamide," has been studied in depth. For example, Koo et al. (1980) investigated the crystal and molecular structure of chlorpropamide (Koo, Cho, & Yeon, 1980).

Chemical Reactions and Properties

- Studies on compounds like "4-Chloro-N,N-diisopropylpicolinamide" often focus on their reactions and properties. For instance, Jin et al. (2018) explored the use of Fe-N,N'-dipicolinamide complex in the degradation of 4-chlorophenol, showcasing the reactivity of similar compounds (Jin et al., 2018).

Physical Properties Analysis

- The physical properties of compounds similar to "4-Chloro-N,N-diisopropylpicolinamide" can be inferred from studies on related chemicals. For example, the physical properties of various polymorphs of chlorpropamide have been reported by Drebushchak, Chukanov, and Boldyreva (2008) (Drebushchak, Chukanov, & Boldyreva, 2008).

Chemical Properties Analysis

- The chemical properties of "4-Chloro-N,N-diisopropylpicolinamide" and related compounds are diverse. Research by Yu et al. (2018) on the use of N-chloroamides in Co(III)-catalyzed C-H activation provides insights into the chemical behavior of similar compounds (Yu et al., 2018).

科学研究应用

污染物的氧化去除

研究了一种基于 Fe-N、N'-二吡啶甲酰胺配合物的催化剂体系,用于降解 4-氯苯酚(4-CP),这是一种重要的环境污染物,使用过氧化氢作为氧化剂。这项研究突出了此类配合物在环境修复中的潜力,特别是用于在温和条件下氧化去除污染物。研究表明,合成的催化剂可以显着影响 4-CP 的降解速率,提供了一种方法来扩大类芬顿体系在更宽 pH 范围内的应用 (Q. Jin 等,2018 年).

高级氧化工艺

在另一项研究中,比较了各种高级氧化工艺 (AOP) 在降解 4-氯-2-硝基苯酚 (4C-2-NP) 方面的效率,4C-2-NP 通常存在于杀虫剂和散装药品废物中。评估包括紫外线、过氧化氢和芬顿反应等 AOP,突出了选择最佳 AOP 以有效净化环境的重要性。紫外/芬顿成为部分矿化 4C-2-NP 最有效的方法,表明此类工艺在减少危险化学品对环境的影响方面很有用 (P. Saritha 等,2007 年).

合成和微生物活性

已经探索了从 4-氯吡啶甲酰胺开始合成 4-氯吡啶-2-基衍生物,以研究它们的抑菌和抗结核活性。这表明此类化合物在药物应用中的潜力,特别是在开发新的抗菌剂方面。该研究描述了如何形成各种衍生物及其随后的生物活性筛选,展示了该化合物在药物开发中的多功能性 (A. Bogdanowicz 等,2009 年).

药物-赋形剂相容性

一项关于氯磺丙脲(一种用作口服降糖剂的磺酰脲化合物)及其与各种赋形剂的相容性的研究,使用差示扫描量热法 (DSC),强调了此类研究在配制稳定且有效的药物中的重要性。氯磺丙脲与不同赋形剂的二元混合物的分析提供了对药物稳定性和相互作用的见解,这对于开发安全药物至关重要 (F. D. Freire 等,2009 年).

安全和危害

属性

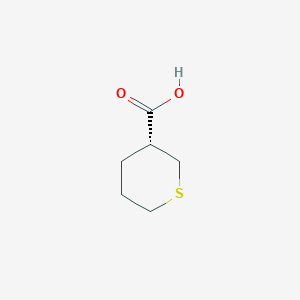

IUPAC Name |

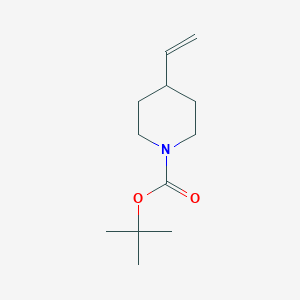

4-chloro-N,N-di(propan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)11-7-10(13)5-6-14-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNWYVODDVOFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461655 | |

| Record name | 4-Chloro-N,N-diisopropylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N,N-diisopropylpicolinamide | |

CAS RN |

168428-76-0 | |

| Record name | 4-Chloro-N,N-diisopropylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)

![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)

![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)

![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)